Physicochemical Differentiation: Reduced Molecular Weight and Lipophilicity Compared to 3-Aryl Analogs
The target compound (MW 291.74, XLogP3 2.4) is significantly smaller and less lipophilic than its direct 3-(m-tolyl) analog (CAS 941997-98-4, MW 367.8, XLogP3 4.0), representing a ΔMW of -76.06 g/mol and a ΔXLogP3 of -1.6 log units [1][2]. Similarly, the 3-(pyridin-2-yl) analog (CAS 941962-64-7) has a MW of 354.8 [3]. These differences place the target compound well within commonly accepted lead-like space (MW ≤350, logP ≤3), while the 3-aryl analogs approach or exceed those boundaries.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 291.74 g/mol |
| Comparator Or Baseline | 3-(m-Tolyl) analog (CAS 941997-98-4): 367.8 g/mol; 3-(Pyridin-2-yl) analog (CAS 941962-64-7): 354.8 g/mol |
| Quantified Difference | ΔMW = -76.06 g/mol vs. m-tolyl analog; -63.06 g/mol vs. pyridyl analog |
| Conditions | Computed by PubChem 2.1 |
Why This Matters
Lower MW is associated with higher probability of favorable oral absorption and compliance with lead-likeness criteria, making the target compound a more attractive starting point for fragment-based or HTS hit-to-lead programs. [1][2]
- [1] PubChem Compound Summary for CID 44092496. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44092496 View Source
- [2] PubChem Compound Summary for CID 16955975 (m-tolyl analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941997-98-4 View Source
- [3] CIRS Group. 1-(3-Chloro-4-methylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, CAS 941962-64-7. https://hgt.cirs-group.com View Source
